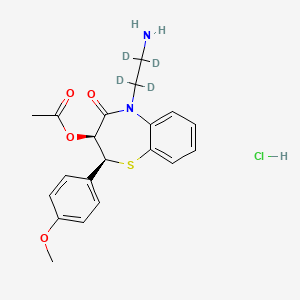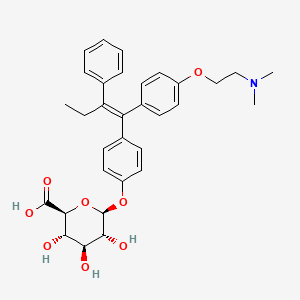
Dihydro Artemisinin Tetrahydrofuran Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro Artemisinin Tetrahydrofuran Acetate is a derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. Artemisinin and its derivatives have been widely recognized for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise in various scientific research applications, particularly in the fields of medicine and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reduction of artemisinin can be achieved using sodium borohydride in the presence of boron trifluoride etherate . The tetrahydrofuran ring is introduced through a cyclization reaction, and the final acetylation step is carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of Dihydro Artemisinin Tetrahydrofuran Acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.
Substitution: Substitution reactions, particularly at the acetate group, can lead to the formation of new derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and various bases such as pyridine are used for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .
Applications De Recherche Scientifique
Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a starting material for the synthesis of new artemisinin derivatives with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate involves the generation of reactive oxygen species (ROS) that cause oxidative stress in target cells. This oxidative stress leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the induction of apoptosis through the activation of caspases and the modulation of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Artemisinin: The parent compound from which Dihydro Artemisinin Tetrahydrofuran Acetate is derived.
Dihydroartemisinin: A direct derivative of artemisinin with potent antimalarial activity.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria.
Uniqueness: this compound is unique due to its modified structure, which includes a tetrahydrofuran ring and an acetate group. These modifications enhance its pharmacokinetic properties and potentially broaden its therapeutic applications compared to other artemisinin derivatives .
Propriétés
IUPAC Name |
[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTIBMLCXHSHGJ-AAAPMNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747641 |
Source


|
| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198817-95-7 |
Source


|
| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)]](/img/new.no-structure.jpg)
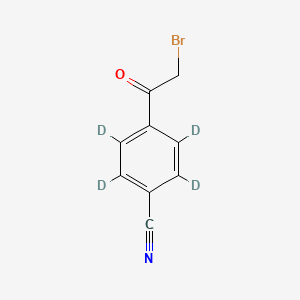
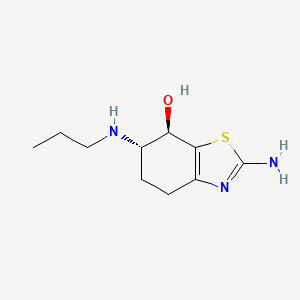
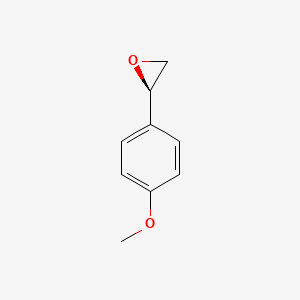
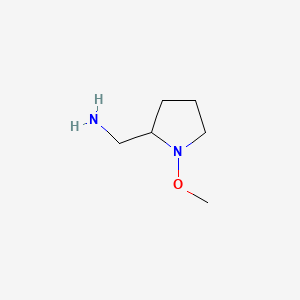

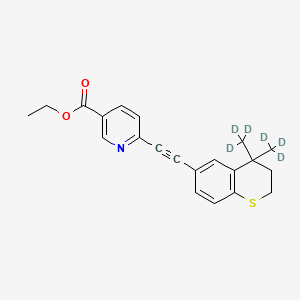
![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)
